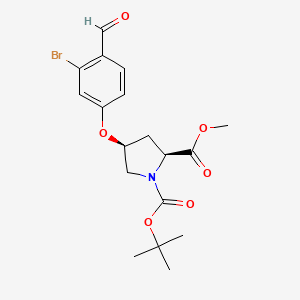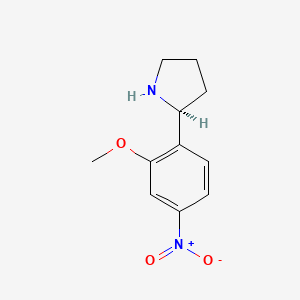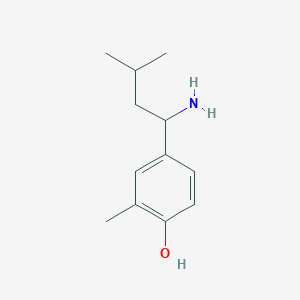
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions.
Bromination and formylation: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS), followed by formylation using formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
相似化合物的比较
Similar Compounds
1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate: Lacks the bromine atom.
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate: Contains a hydroxy group instead of a formyl group.
Uniqueness
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate is unique due to the presence of both bromine and formyl groups on the aromatic ring, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H22BrNO6 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22BrNO6/c1-18(2,3)26-17(23)20-9-13(8-15(20)16(22)24-4)25-12-6-5-11(10-21)14(19)7-12/h5-7,10,13,15H,8-9H2,1-4H3/t13-,15-/m0/s1 |
InChI 键 |
QXYBORBQRSZINP-ZFWWWQNUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C=C2)C=O)Br |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C=C2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)





![5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B13327679.png)




![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B13327698.png)

